molecular formula C16H11F3N2O B15296318 5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole

5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole

Cat. No.: B15296318
M. Wt: 304.27 g/mol
InChI Key: ZHYLPULZFMHWEE-UHFFFAOYSA-N
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Description

5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole is an organic compound that features a trifluoromethyl group attached to a phenoxyphenyl structure, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: The reaction begins with the nucleophilic aromatic substitution of 3-(trifluoromethyl)phenol with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This forms the 4-[3-(trifluoromethyl)phenoxy]phenyl intermediate.

    Cyclization to Form Pyrazole: The intermediate is then reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole
  • 3-(trifluoromethyl)phenoxybenzene
  • 4-(trifluoromethyl)phenylpyrazole

Uniqueness

5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.

Biological Activity

The compound 5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole is part of a class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H13_{13}F3_{3}N2_{2}O
  • CAS Number : [insert CAS number here if available]
  • IUPAC Name : 5-[4-(3-(trifluoromethyl)phenoxy)phenyl]-1H-pyrazole
PropertyValue
Molecular Weight308.28 g/mol
SolubilitySoluble in organic solvents
Melting Point[insert melting point here]

Anti-inflammatory Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Sivaramakarthikeyan et al. indicated that compounds within this class demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways .

Case Study: COX Inhibition

In vitro assays revealed that the compound exhibited an IC50_{50} value of approximately 0.034 µM for COX-2, indicating a high level of potency compared to traditional anti-inflammatory drugs like celecoxib .

Antioxidant Properties

Several studies have also highlighted the antioxidant capabilities of pyrazole derivatives. The presence of the trifluoromethyl group enhances the electron-withdrawing ability, which may contribute to improved radical scavenging activity. This property is critical in mitigating oxidative stress-related cellular damage.

Anticancer Activity

Emerging research suggests that this compound may have potential anticancer effects. In a recent study, compounds within this class were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant growth inhibition .

Table 2: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryCOX-2 inhibition
AntioxidantRadical scavenging
AnticancerCytotoxicity against cancer cell lines

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • COX Enzymes : Inhibition of COX-1 and COX-2 leads to reduced prostaglandin synthesis, resulting in diminished inflammation and pain.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15-8-9-20-21-15/h1-10H,(H,20,21)

InChI Key

ZHYLPULZFMHWEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=NN3)C(F)(F)F

Origin of Product

United States

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